molecular formula C7H6O2 B3347645 1-(furan-2-yl)prop-2-en-1-one CAS No. 14123-26-3

1-(furan-2-yl)prop-2-en-1-one

Cat. No. B3347645
Key on ui cas rn: 14123-26-3
M. Wt: 122.12 g/mol
InChI Key: DBTNNHQROYDOOG-UHFFFAOYSA-N
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Patent
US08937091B2

Procedure details

Acryloyl chloride (0.45 g), furan (0.34 g), and AlCl3 (0.66 g) were reacted in CH2Cl2 at −60° C.
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
0.34 g
Type
reactant
Reaction Step One
Name
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:4])[CH:2]=[CH2:3].[O:6]1[CH:10]=[CH:9][CH:8]=[CH:7]1.[Al+3].[Cl-].[Cl-].[Cl-]>C(Cl)Cl>[O:6]1[CH:10]=[CH:9][CH:8]=[C:7]1[C:1]([CH:2]=[CH2:3])=[O:4] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0.45 g
Type
reactant
Smiles
C(C=C)(=O)Cl
Name
Quantity
0.34 g
Type
reactant
Smiles
O1C=CC=C1
Name
Quantity
0.66 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
O1C(=CC=C1)C(=O)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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